3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one is a complex organic compound that features a unique structure combining an oxetane ring and a piperidinone moiety
Preparation Methods
The synthesis of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one typically involves multiple steps. One common route starts with the preparation of the oxetane ring, which can be synthesized from readily available starting materials such as malonic esters. The oxetane ring is then functionalized with a hydroxymethyl group. This intermediate is further reacted with a piperidinone derivative under specific conditions to yield the final compound .
Chemical Reactions Analysis
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Scientific Research Applications
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and reactivity.
Industry: The compound is used in the development of new materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The piperidinone moiety can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one can be compared with other similar compounds, such as:
3-Hydroxymethyl-3-methyl-oxetane: This compound features a similar oxetane ring but lacks the piperidinone moiety.
3-Methyl-3-oxetanemethanol: Another related compound with a simpler structure, used in various synthetic applications.
Piperidin-2-one derivatives: These compounds share the piperidinone core but differ in their substituents and overall structure
The uniqueness of this compound lies in its combination of the oxetane and piperidinone moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-[[3-(hydroxymethyl)oxetan-3-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C10H17NO3/c12-5-10(6-14-7-10)4-8-2-1-3-11-9(8)13/h8,12H,1-7H2,(H,11,13) |
InChI Key |
DBWFFKRRPAQOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CC2(COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.